5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of bromine, chromeno, thiazole, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound “5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various targets depending on their specific structure and substituents .
Mode of Action
For instance, they can inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process . The specific mode of action of “this compound” would depend on its specific structure and the nature of its target.
Biochemical Pathways
For instance, they can affect the synthesis of neurotransmitters, such as acetylcholine . The specific biochemical pathways affected by “this compound” would depend on its specific structure and target.
Result of Action
For instance, they can inhibit the growth of bacteria and cancer cells . The specific effects of “this compound” would depend on its specific structure and target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-d]thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[4,3-d]thiazole core.
Thiophene Carboxamide Formation: The final step involves the coupling of the brominated chromeno[4,3-d]thiazole with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide: shares structural similarities with other thiazole and thiophene derivatives, such as:
Uniqueness
- The unique combination of bromine, chromeno, thiazole, and thiophene moieties in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S2/c16-12-6-5-10(21-12)14(19)18-15-17-13-8-3-1-2-4-9(8)20-7-11(13)22-15/h1-6H,7H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUYSCXBJXCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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